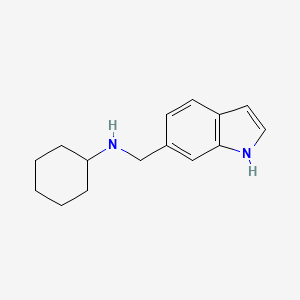

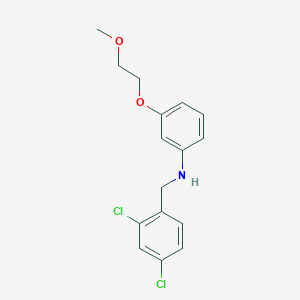

![molecular formula C20H19NO B1385342 N-([1,1'-Biphenyl]-4-ylmethyl)-2-methoxyaniline CAS No. 1040683-67-7](/img/structure/B1385342.png)

N-([1,1'-Biphenyl]-4-ylmethyl)-2-methoxyaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-([1,1’-Biphenyl]-4-ylmethyl)-2-methoxyaniline” is a complex organic compound. It likely contains a biphenyl group, which is two benzene rings connected by a single bond . The “N-” prefix suggests the presence of a nitrogen atom, possibly as part of an amine group. The “methyl” and “methoxy” parts indicate the presence of a methyl group (CH3) and a methoxy group (CH3O), respectively .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. The biphenyl group might undergo reactions such as electrophilic aromatic substitution, while the amine group could participate in reactions such as amine alkylation .Wissenschaftliche Forschungsanwendungen

Metabolism and Genotoxicity

N-(2-Methoxyphenyl)hydroxylamine, closely related to N-([1,1'-Biphenyl]-4-ylmethyl)-2-methoxyaniline, has been a focus of research due to its role in human metabolism and its genotoxic effects. It's a metabolite of environmental pollutants and bladder carcinogens like o-anisidine and o-nitroanisole, responsible for their genotoxicity. Studies have shown that this compound is metabolized predominantly to o-anisidine by human hepatic microsomes, largely attributed to the activity of CYP3A4, 2E1, and 2C enzymes. The genotoxicity of N-(2-Methoxyphenyl)hydroxylamine is influenced by its spontaneous decomposition to nitrenium/carbenium ions, which form DNA adducts, and its metabolism by CYP enzymes (Naiman et al., 2011).

Antitubercular Applications

In a study exploring potential antitubercular agents, molecules similar to N-([1,1'-Biphenyl]-4-ylmethyl)-2-methoxyaniline were synthesized. These compounds, featuring a diarylquinoline skeleton with hydroxyl and amine chains, demonstrated significant in vitro antitubercular activity against Mycobacterium tuberculosis. This research highlights the potential of diaryl carbinol prototypes as inhibitors of tuberculosis (Karkara et al., 2020).

Molecular Synthesis and Characterization

Another relevant study involved the synthesis and characterization of compounds related to N-([1,1'-Biphenyl]-4-ylmethyl)-2-methoxyaniline. This research provides insight into the molecular structures, synthesis methods, and analytical techniques applicable to compounds in this chemical class, thus contributing to the broader understanding of their chemical properties and potential applications (Sarantou & Varvounis, 2022).

Antimicrobial Activities

Investigations into the antimicrobial activities of 4-Methoxyaniline derivatives, similar to N-([1,1'-Biphenyl]-4-ylmethyl)-2-methoxyaniline, have been conducted. These studies demonstrate the potential of such compounds in combating bacterial and fungal infections. The antimicrobial properties were determined using diffusion methods and measuring zones of inhibition against various microorganisms (Obaleye et al., 2016).

Eigenschaften

IUPAC Name |

2-methoxy-N-[(4-phenylphenyl)methyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO/c1-22-20-10-6-5-9-19(20)21-15-16-11-13-18(14-12-16)17-7-3-2-4-8-17/h2-14,21H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKXKTHBQIQDOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NCC2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([1,1'-Biphenyl]-4-ylmethyl)-2-methoxyaniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide](/img/structure/B1385263.png)

![(3Ar,4s,9bs)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine](/img/structure/B1385265.png)

![N-[2-(3,5-Dimethylphenoxy)ethyl]-2-isopropoxyaniline](/img/structure/B1385266.png)

![N-[2-(2-Chlorophenoxy)ethyl]-2,4,6-trimethylaniline](/img/structure/B1385273.png)

![(3Ar,4s,9bs)-4-phenyl-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine](/img/structure/B1385275.png)

![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isopropoxyaniline](/img/structure/B1385281.png)

![N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline](/img/structure/B1385282.png)